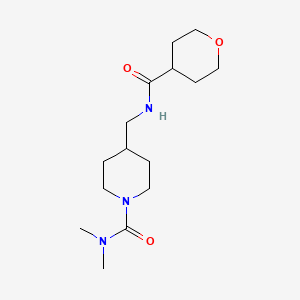

N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N,N-dimethyl-4-[(oxane-4-carbonylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-17(2)15(20)18-7-3-12(4-8-18)11-16-14(19)13-5-9-21-10-6-13/h12-13H,3-11H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIISARDMMTGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

(a) (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17, )

- Structural Differences : Replaces the N,N-dimethylcarboxamide group with a naphthalene-substituted ethyl chain.

- Synthesis Yield : 78% via reductive amination, indicating higher efficiency compared to the target compound’s hypothetical pathway .

- Physicochemical Properties :

(b) (R)-1-(2-Methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine (Compound 11, )

- Structural Differences : Features a methoxypyridinyl group and lacks the tetrahydropyran ring.

- Synthesis Yield : 14%, highlighting challenges in sterically congested amine reductions .

- Metabolic Stability : Lower microsomal stability due to the methoxypyridine group’s susceptibility to oxidative metabolism .

(c) N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide ()

- Structural Differences : Incorporates a biphenyl group and hydroxypyridine, enhancing π-π stacking but increasing metabolic liability via hydroxylation .

Physicochemical and Pharmacokinetic Profiles

Key Observations :

- The target compound’s dimethylcarboxamide group likely reduces metabolic clearance compared to naphthalene- or methoxypyridine-containing analogs.

- Tetrahydropyran substitution (shared with Compound 17) may enhance blood-brain barrier penetration due to balanced lipophilicity .

Metabolic and Stability Insights

- Compound 17 : Demonstrates moderate microsomal stability (T½ = 32 min in human liver microsomes), attributed to the tetrahydropyran ring’s resistance to oxidative metabolism .

- Compound 11 : Rapid clearance (T½ = 18 min) due to demethylation of the methoxypyridine group, a common metabolic pathway for aryl ethers .

- Target Compound : Expected to exhibit improved metabolic stability over Compound 11, as dimethylcarboxamide groups are less prone to Phase I metabolism compared to methoxy groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.